molecular formula C12H20BrNO3 B12986005 tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate

tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B12986005
M. Wt: 306.20 g/mol
InChI Key: RTDLUHDCAKPYDB-RKDXNWHRSA-N
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Description

tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a methyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromoacetyl Group: The bromoacetyl group is introduced via a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Methylation: The methyl group is introduced through a methylation reaction using reagents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.

    Reduction Products: Reduction can yield alcohols or amines.

    Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their structure and function.

Comparison with Similar Compounds

tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (3S,4S)-3-(acetyl)-4-methylpyrrolidine-1-carboxylate: Lacks the bromo group, leading to different reactivity and applications.

    tert-Butyl (3S,4S)-3-(2-chloroacetyl)-4-methylpyrrolidine-1-carboxylate: Contains a chloro group instead of a bromo group, resulting in different chemical properties and reactivity.

    tert-Butyl (3S,4S)-3-(2-iodoacetyl)-4-methylpyrrolidine-1-carboxylate: Contains an iodo group, which can lead to different substitution reactions and biological interactions.

Properties

Molecular Formula

C12H20BrNO3

Molecular Weight

306.20 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H20BrNO3/c1-8-6-14(7-9(8)10(15)5-13)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

RTDLUHDCAKPYDB-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)CBr)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1C(=O)CBr)C(=O)OC(C)(C)C

Origin of Product

United States

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